N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-32-23-15-22(25-16-26-23)28-33(30,31)21-13-11-20(12-14-21)27-24(29)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-16H,1H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMXHOHQRIUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound. The resulting biphenyl intermediate is then subjected to further functionalization.
The introduction of the carboxamide group is achieved through an amidation reaction, where the biphenyl intermediate is reacted with an appropriate amine under dehydrating conditions. The sulfamoyl group is introduced via a sulfonation reaction, where the phenyl ring is treated with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the coupling and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group (-CONH₂) in the [1,1'-biphenyl]-4-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
Reaction :
Conditions :
-
Acidic: HCl or H₂SO₄ at elevated temperatures.
-
Basic: NaOH or KOH with heating.
This reaction is well-documented in sulfonamide-containing compounds.
Sulfonamide Substitution
The sulfamoyl group (-SO₂NH-) in the N-(6-methoxypyrimidin-4-yl)sulfamoylphenyl fragment is prone to nucleophilic substitution or displacement by strong bases. For example:
Reaction :
Conditions :
-
Alkaline media (e.g., NaOH) with heat.
Similar sulfonamide derivatives are known to undergo such substitutions.
Pyrimidine Ring Reactivity
The 6-methoxypyrimidin-4-yl group may participate in electrophilic aromatic substitution or metal-catalyzed coupling reactions. For example:
-
Electrophilic substitution : Methoxy (-OCH₃) groups activate the pyrimidine ring for reactions like nitration or halogenation.
-
Cross-coupling : Potential for Suzuki or Heck reactions if halogenated, though direct evidence for this compound is limited.
Stability and Degradation Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic/basic aqueous solutions | Carboxylic acid + ammonium salt |
| Oxidative Degradation | Strong oxidizers (e.g., KMnO₄, H₂O₂) | Ring-cleaved products (e.g., sulfates) |
| Thermal Decomposition | High temperatures (>200°C) | Fragmentation of amide bonds |
Biological and Medicinal Implications
While direct data for this compound is limited, analogous sulfonamides exhibit:
-
Kinase inhibition : Pyrimidine derivatives are known to target kinases (e.g., Syk, LRRK2) .
-
Antimicrobial activity : Sulfonamides often disrupt bacterial folate synthesis .
-
Pharmacokinetic properties : Biphenyl groups may enhance lipophilicity and bioavailability.
Analytical and Characterization Techniques
Scientific Research Applications
Anticancer Applications
The compound has demonstrated promising anticancer properties through various mechanisms:
- Kinase Inhibition : It exhibits potential as a tyrosine kinase inhibitor, similar to imatinib, which is known for targeting specific kinases involved in cancer cell proliferation. The binding affinity and inhibitory effects on these kinases are critical for its anticancer activity .
- Cell Cycle Arrest and Apoptosis : Studies have shown that related compounds can induce apoptosis and halt the cell cycle at the G2/M phase in cancer cells, particularly in breast cancer models (MCF-7 cells). This suggests that the compound could effectively inhibit tumor growth .
- In Vitro Studies : In vitro studies have reported IC50 values ranging from 0.87 to 12.91 µM against various cancer cell lines, indicating strong potential compared to standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Applications
Recent research has indicated that compounds with similar structures possess antimicrobial properties:
- Inhibition of Plasmodial Kinases : The compound class has been explored for its ability to inhibit kinases crucial for the malaria life cycle, suggesting dual therapeutic potential against both cancer and malaria .
- Broad-Spectrum Activity : Preliminary evaluations have indicated antimicrobial effects against various pathogens, warranting further exploration in drug development for infectious diseases .
Data Tables
The following table summarizes key findings from studies on the biological activity of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide and related compounds:
| Study Reference | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Kato et al. | PfCDPK1 Inhibition | 17 | Malaria Kinase |
| MDPI | Cancer Cell Growth Inhibition | 0.87 - 12.91 | MCF-7 Cells |
| BenchChem | General Anticancer Activity | Not specified | Various Cancer Lines |
Case Study 1: Anticancer Activity
A study evaluated several pyrimidine derivatives for their anticancer properties against MCF-7 (breast cancer) and MDA-MB-231 cells. The results indicated that compounds structurally related to this compound exhibited significantly lower IC50 values than standard treatments, suggesting enhanced potency in inhibiting tumor growth.
Case Study 2: Inhibition of Malaria Kinases
Research highlighted the potential of this compound class as inhibitors of essential plasmodial kinases involved in malaria parasites' life cycle. This dual-target approach could lead to the development of novel therapies that address both oncological and parasitic diseases.
Mechanism of Action
The mechanism of action of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl-Linked Group
- 4-Butoxy-N-[4-[(6-Methoxypyrimidin-4-yl)Sulfamoyl]Phenyl]Benzamide (): Structural Difference: Replaces the biphenyl carboxamide with a 4-butoxybenzamide group. The biphenyl carboxamide in the target compound likely offers stronger π-π interactions in biological targets .
N-(4-(N-(4-Methylpyrimidin-2-yl)Sulfamoyl)Phenyl)Propanamide Derivatives () :
- Example : Compound 16 (2-(2-Fluoro-biphenyl-4-yl)-propanamide).
- Structural Difference : Uses a 4-methylpyrimidin-2-yl group and a propanamide linker.
- Impact : The methyl group on pyrimidine reduces steric hindrance compared to methoxy, while the propanamide linker may alter conformational flexibility. Fluorine on the biphenyl enhances metabolic stability .
Biphenyl Carboxamide Modifications
N-(4-(N-([1,1′-Biphenyl]-2-yl)Sulfamoyl)Phenyl)-4′-(Trifluoromethyl)-Biphenyl-2-Carboxamide () :
- Structural Difference : Incorporates a trifluoromethyl group on the biphenyl ring.
- Impact : The electron-withdrawing trifluoromethyl group increases polarity and may improve binding affinity to hydrophobic pockets. The target compound’s unsubstituted biphenyl might favor broader interaction profiles .
- N-(4-(N-(2-(Trifluoromethyl)Phenyl)Sulfamoyl)Phenyl)Furan-2-Carboxamide (): Example: Compound 6b (5-nitro-furan-2-carboxamide). Structural Difference: Replaces biphenyl with a nitro-furan group. However, the furan’s smaller size may reduce steric complementarity compared to biphenyl .
Amide Linker Variations
Melting Points and Solubility
- Analogs in exhibit melting points ranging from 159–200°C , influenced by substituents (e.g., trifluoromethyl increases rigidity). The target compound’s methoxy group may lower its melting point compared to trifluoromethyl analogs .
- Lipophilic groups (e.g., butoxy in ) reduce aqueous solubility, whereas polar sulfamoyl and carboxamide groups enhance it .
Biological Activity
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a complex compound with potential therapeutic applications, particularly in oncology and as an endothelin receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it features a biphenyl structure with a sulfamoyl group linked to a methoxypyrimidine moiety. This unique configuration is believed to enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Endothelin Receptor Antagonism : It acts as an antagonist for endothelin receptors, which are implicated in vasoconstriction and cellular proliferation. By inhibiting these receptors, the compound may reduce hypertension and other related conditions .
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Endothelin receptor inhibition | Reduces cell proliferation | |
| Anti-inflammatory properties | Modulates inflammatory cytokines |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study investigated the effects of the compound on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer properties.
-
Endothelin Receptor Study :
- Research focusing on the compound's role as an endothelin receptor antagonist showed that it effectively blocked ET-1 induced calcium influx in human vascular smooth muscle cells, indicating potential therapeutic benefits in cardiovascular diseases.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data on this compound is limited, similar compounds suggest moderate oral bioavailability and significant hepatic metabolism.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 60–75% |
| 2 | SO₂Cl₂, Et₃N | DCM | 0–25°C | 45–65% |
Advanced: How can computational methods improve synthesis design and optimization?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:
- ICReDD Approach : Use density functional theory (DFT) to model reaction pathways and identify energy barriers. Pair computational data with high-throughput screening to validate optimal conditions (e.g., solvent polarity, catalyst loading) .
- Machine Learning : Train models on existing sulfonamide synthesis data to predict regioselectivity in sulfamoylation steps.
Basic: What spectroscopic techniques are essential for characterization?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet) and biphenyl aromatic protons (δ ~7.2–7.8 ppm, multiplet) .
- LC-MS (ESI) : Confirm molecular weight (calc. [M+H]⁺ = 489.5; observed ±0.5 Da) and detect impurities .
- IR Spectroscopy : Validate sulfonamide formation (S=O stretching at ~1150–1350 cm⁻¹) .
Advanced: How can crystallographic data contradictions be resolved?
Methodological Answer:
- Multi-Temperature Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths/angles .
- Hydrogen Bond Analysis : Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯O) that may influence packing discrepancies .
- Synchrotron Validation : High-resolution data from synchrotron sources can resolve ambiguities in electron density maps.
Basic: How to design in vitro assays for evaluating biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases or sulfotransferases due to the sulfamoyl group’s affinity for ATP-binding pockets .
- Assay Design :
Advanced: Addressing discrepancies in enzyme inhibition data
Methodological Answer:
- Orthogonal Assays : Combine FP with surface plasmon resonance (SPR) to confirm binding kinetics.
- Buffer Optimization : Test varying pH (6.5–8.0) and ionic strength to identify condition-dependent activity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to rationalize variability in inhibition potency across studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
